molecular formula C6H13NO B154524 4-Aminomethyltetrahydropyran CAS No. 130290-79-8

4-Aminomethyltetrahydropyran

Cat. No.: B154524
CAS No.: 130290-79-8
M. Wt: 115.17 g/mol
InChI Key: IPBPLHNLRKRLPJ-UHFFFAOYSA-N
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Description

4-Aminomethyltetrahydropyran is an organic compound with the molecular formula C6H13NO. It is a colorless to light yellow liquid at room temperature and is known for its pungent odor. This compound is a heterocyclic amine, which means it contains a nitrogen atom within a ring structure. It is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

4-Aminomethyltetrahydropyran has several applications in scientific research:

Safety and Hazards

4-Aminomethyltetrahydropyran causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminomethyltetrahydropyran can be synthesized through the hydrogenation of 4-cyanotetrahydropyran. The reaction is typically carried out in an autoclave with a stirring device, thermometer, and pressure gauge. The process involves the following steps :

  • Combine 10.0 g of 4-cyanotetrahydropyran with 50.0 g of a 22% ammonia-methanol solution and 2.0 g of Raney nickel.
  • React the mixture under a hydrogen atmosphere (0.51 to 0.61 MPa) at 45 to 55°C for 17 hours.
  • Filter the insoluble materials and wash the filtrate with methanol.
  • Concentrate the combined filtrate and washed solution under reduced pressure.
  • Distill the concentrate under reduced pressure to obtain this compound as a colorless liquid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in industrial reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethyltetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4-Aminomethyltetrahydropyran involves its interaction with molecular targets such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and ionic interactions with target molecules, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    4-Aminotetrahydropyran: Similar structure but lacks the methylene group.

    4-Aminomethylpiperidine: Contains a six-membered ring with a nitrogen atom.

    4-Aminomorpholine: Contains an oxygen and nitrogen atom in a six-membered ring.

Comparison: 4-Aminomethyltetrahydropyran is unique due to its specific ring structure and the presence of both an amino and methylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

oxan-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBPLHNLRKRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378283
Record name 4-aminomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130290-79-8
Record name 4-Aminomethyltetrahydropyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130290-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Aminomethyltetrahydropyran (4-AMTHP) a promising candidate for CO2 capture?

A1: 4-AMTHP is a heterocyclic amine that exhibits promising characteristics for CO2 capture in aqueous solutions. [] Studies have shown that 4-AMTHP can react reversibly with CO2 to form carbamic acid, indicating its potential for capturing and releasing CO2 under appropriate conditions. [] Additionally, blending 4-AMTHP with ammonia solutions enhances the kinetic reactivity during CO2 absorption. [] This synergistic effect suggests that 4-AMTHP can improve the efficiency of existing ammonia-based CO2 capture processes.

Q2: How does the structure of 4-AMTHP contribute to its CO2 absorption properties?

A2: While the provided research does not delve deeply into the structure-activity relationship, the presence of the amine group in 4-AMTHP is crucial for its CO2 absorption capabilities. Amines are known to react with CO2, and the specific structural features of 4-AMTHP likely influence the kinetics and thermodynamics of this reaction. Further research exploring modifications to the 4-AMTHP structure could optimize its CO2 absorption properties.

Q3: What experimental techniques were used to study the interaction of 4-AMTHP with CO2?

A3: Researchers utilized a combination of techniques to investigate the interaction between 4-AMTHP and CO2. These include:

  • Stopped-flow spectrophotometry: This technique allowed researchers to monitor the kinetics of the reaction between dissolved CO2 and 4-AMTHP in aqueous solutions. [, ]
  • 1H NMR spectroscopy: This method provided structural information about the species formed during the reaction, including the carbamic acid product. []
  • Potentiometric titration: This technique was used to determine the equilibrium constants for the reaction between CO2 and 4-AMTHP at various temperatures. []
  • Wetted-wall column experiments: This method was employed to study the CO2 absorption performance of 4-AMTHP blended with ammonia under more realistic conditions. []

Q4: What are the potential advantages of using 4-AMTHP in existing ammonia-based CO2 capture processes?

A4: Blending 4-AMTHP with ammonia solutions has been shown to enhance the rate of CO2 absorption. [] This improvement in kinetic reactivity could translate to:

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